5-methyl-2-phenyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole
Description
5-methyl-2-phenyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a heterocyclic compound featuring an oxazole core linked to a triazoloquinoxaline moiety via a sulfanylmethyl bridge.
Properties
IUPAC Name |
5-methyl-2-phenyl-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS/c1-14(2)20-26-27-21-23(25-17-11-7-8-12-19(17)28(20)21)30-13-18-15(3)29-22(24-18)16-9-5-4-6-10-16/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABGOILMRMPXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole typically involves multi-step reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the triazoloquinoxaline moiety. Key steps include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the Triazoloquinoxaline Moiety: This step involves the synthesis of the triazoloquinoxaline intermediate, which is then coupled with the oxazole ring through sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the triazoloquinoxaline moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, modifying the compound’s properties.
Scientific Research Applications
5-methyl-2-phenyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-methyl-2-phenyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Thiazole and Triazole Derivatives ()
Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole (4) and its fluorophenyl analog (5) share isostructural features with the target compound. These molecules exhibit near-planar conformations, except for a perpendicular fluorophenyl group, which may influence packing efficiency and solubility .
Triazolo-Thiadiazoles ()
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles feature a triazole-thiadiazole scaffold. The methoxyphenyl group introduces electron-donating effects, whereas the target compound’s isopropyl group may increase steric bulk, affecting binding pocket interactions. The oxazole ring in the target compound, compared to thiadiazole, offers distinct electronic properties (e.g., higher aromaticity), which could modulate solubility and metabolic stability .
Quinoxaline Derivatives ()
Compounds like (5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides share the quinoxaline motif. The phenyl-oxazole group may also enhance lipophilicity compared to benzamide derivatives .
Key Reaction Pathways
- Triazoloquinoxaline Synthesis: Analogous to ’s method for triazolo-pyridines, the target compound’s triazoloquinoxaline core may involve cyclization reactions using tert-butyl esters or hydrazine derivatives. However, the oxazole-sulfanylmethyl linkage likely requires coupling agents (e.g., LiH in DMF) for thioether formation, as seen in .
- Yield Optimization : High yields (>80%) reported for triazole-thiazole derivatives () suggest that similar conditions (e.g., DMF crystallization) could apply to the target compound, though steric hindrance from the isopropyl group may necessitate longer reaction times .
Physicochemical Properties
Solubility and Lipophilicity
Thermal Stability
Fused aromatic systems (quinoxaline + triazole) likely enhance thermal stability, as observed in triazolo-pyridines (), which decompose above 250°C .
Antifungal Potential
Triazolo-thiadiazoles in showed docking affinity for 14-α-demethylase (PDB: 3LD6), a fungal enzyme. The target compound’s triazoloquinoxaline may exhibit stronger π-stacking with the enzyme’s heme group, improving inhibition compared to pyrazole analogs .
Biological Activity
5-Methyl-2-phenyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a novel compound that has garnered interest due to its potential biological activities, particularly in the field of oncology. Its unique structural features combine various pharmacophores that may contribute to its therapeutic effects.
Chemical Structure and Synthesis
The compound can be synthesized through multi-step organic reactions involving various reagents such as bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium on carbon) for optimal yields. The synthesis process typically includes the formation of the oxazole ring and the introduction of the triazole and quinoxaline moieties, which are crucial for its biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including those similar to this compound. For instance, compounds containing quinoxaline rings have demonstrated significant antiproliferative activity against various cancer cell lines. In a screening of related compounds, several derivatives exhibited IC50 values in the low micromolar range against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines .
The mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of tyrosine kinases : This pathway is critical in cancer cell proliferation.
- Induction of apoptosis : Compounds have been shown to trigger programmed cell death in cancer cells.
- Inhibition of tubulin polymerization : This disrupts mitotic processes in cancer cells .
Comparative Biological Activity
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinoxaline Derivatives | Contains quinoxaline rings | Anticancer activity |
| Triazole-based Compounds | Incorporates triazole rings | Antimicrobial properties |
| Sulfanyl-containing Compounds | Features sulfanyl groups | Enhances reactivity |
The combination of these functional groups in 5-methyl-2-phenyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-y]sulfanyl}methyl)-1,3-oxazole may lead to enhanced biological activities compared to its analogs .
Case Studies
In a notable study involving derivatives of quinoxaline, researchers synthesized a series of compounds and tested their antiproliferative activities. Among 25 screened derivatives, 10 showed promising activity with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells . These findings suggest that modifications to the quinoxaline scaffold can significantly influence anticancer efficacy.
Q & A
Q. What synthetic strategies are recommended for constructing the triazolo[4,3-a]quinoxaline core in this compound?
The triazoloquinoxaline moiety is typically synthesized via cyclocondensation of quinoxaline precursors with triazole-forming reagents. For example, describes using 2-methoxybenzaldehyde and triazole intermediates under controlled conditions (e.g., reflux in toluene with sodium hydride). Key steps include optimizing temperature (80–120°C) and solvent polarity to favor cyclization. Reaction progress is monitored via TLC or HPLC to minimize by-products .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Essential techniques include:
- Elemental analysis (C, H, N) to confirm stoichiometry.
- Multinuclear NMR (¹H, ¹³C) to verify substituent positions (e.g., methyl and phenyl groups).
- Mass spectrometry (MS) for molecular weight confirmation.
- Melting point determination to assess crystallinity and purity. emphasizes spectral consistency with predicted structures .
Q. What initial biological screening assays are suitable for evaluating its bioactivity?
Prioritize target-specific assays based on structural analogs. For instance, highlights antimicrobial and antitumor activities for triazole-quinoxaline hybrids. Use:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Kinase or protease inhibition assays if target enzymes are known .
Q. Which solvents and catalysts optimize the sulfanyl methyl group incorporation?
Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions. Catalysts like triethylamine (TEA) or DBU improve thiol coupling efficiency. notes that chloroform or DMF at 60–80°C achieves >80% yield for similar thioether linkages .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Design derivatives with modifications to:
- Oxazole ring : Replace methyl/phenyl with halogens or electron-withdrawing groups.
- Triazoloquinoxaline : Vary the propan-2-yl substituent (e.g., cyclopropyl, tert-butyl).
- Sulfanyl linker : Test methylene vs. ethylene spacers. used molecular docking (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to correlate substituents with antifungal activity .
Q. What experimental approaches resolve contradictions in bioactivity data across similar analogs?
- Meta-analysis : Compare IC₅₀ values from multiple studies (e.g., ’s table showing divergent activities for pyrazole vs. thiazole derivatives).
- Crystallography : Resolve 3D structures to identify binding pose discrepancies (e.g., ’s crystal studies on fluorophenyl-thiazole hybrids).
- ADME profiling : Assess bioavailability differences using in vitro permeability (Caco-2) or metabolic stability (microsomal) assays .
Q. What computational methods predict the compound’s interaction with kinase targets?
Use molecular dynamics (MD) simulations to study binding stability and docking software (AutoDock, Glide) for affinity scoring. validated triazole-thiadiazole derivatives against tyrosine kinase targets via docking scores (<-8.0 kcal/mol) and RMSD validation (<2.0 Å) .
Q. How does the sulfanyl methyl group influence metabolic stability?
Perform in vitro microsomal assays (human liver microsomes) to track oxidative degradation. Compare with des-thio analogs. notes thioether groups may enhance stability by resisting CYP450-mediated oxidation, but methyl substituents could increase lipophilicity, affecting clearance rates .
Methodological Challenges
Q. What strategies mitigate by-product formation during triazoloquinoxaline synthesis?
- Stepwise purification : Isolate intermediates (e.g., quinoxaline-1,2-diamine) via column chromatography.
- Catalyst screening : Use Cu(I) or Pd catalysts for regioselective cyclization ( highlights palladium-catalyzed reductive cyclization for nitroarenes) .
Q. How can regiochemical outcomes be controlled during oxazole functionalization?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer sulfanylation.
- Microwave-assisted synthesis : Enhance reaction specificity and reduce side reactions ( achieved >90% purity for benzimidazole-triazole hybrids using microwave conditions) .
Data Presentation Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
